![molecular formula C7H9NO4S B10774100 (4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774100.png)
(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LY389795, also known as (4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a highly potent and selective agonist of metabotropic glutamate receptors 2 and 3 (mGlu2 and mGlu3). This compound has been extensively studied for its potential therapeutic applications in treating various neurological and psychiatric disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LY389795 involves the preparation of chiral heterobicyclic amino acids. One of the key steps in the synthesis is the formation of the bicyclic structure, which is achieved through a series of chemical reactions including cyclization and oxidation. The specific synthetic route and reaction conditions are proprietary and have been developed by researchers at Eli Lilly & Co .
Industrial Production Methods
Industrial production of LY389795 follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .
Analyse Des Réactions Chimiques
Types of Reactions
LY389795 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of LY389795 include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of LY389795 include its S-oxidized variants, which have been shown to be potent and selective agonists of mGlu2 and mGlu3 receptors. These variants have been studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable tool for studying the structure-activity relationships of metabotropic glutamate receptor agonists.
Biology: LY389795 is used to investigate the role of mGlu2 and mGlu3 receptors in various biological processes, including neurotransmission and synaptic plasticity.
Mécanisme D'action
LY389795 exerts its effects by selectively binding to and activating metabotropic glutamate receptors 2 and 3. These receptors are involved in modulating neurotransmitter release and synaptic plasticity in the central nervous system. Activation of mGlu2 and mGlu3 receptors by LY389795 leads to a reduction in excessive glutamate release, which is often associated with neurodegenerative and psychiatric disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness of LY389795
LY389795 is unique in its high potency and selectivity for mGlu2 and mGlu3 receptors. Its ability to modulate glutamate release with minimal side effects makes it a promising candidate for therapeutic applications. Additionally, the S-oxidized variants of LY389795 provide valuable insights into the structure-activity relationships of metabotropic glutamate receptor agonists .
Propriétés
Formule moléculaire |
C7H9NO4S |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
(4S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3?,4?,7+/m1/s1 |
Clé InChI |
QBHIOYZCUZBIEN-RSWQVWFLSA-N |
SMILES isomérique |
C1[C@](C2[C@H](C2S1)C(=O)O)(C(=O)O)N |
SMILES canonique |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



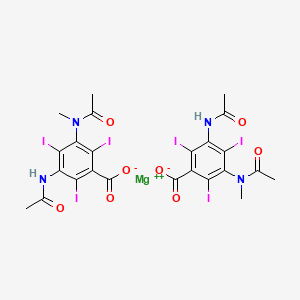
![sodium;cyclopropylsulfonyl-[(1R,4R,7Z,15R,17R)-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774020.png)
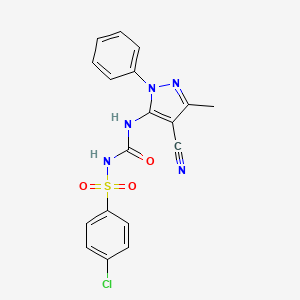
![(1R,3R,6R,8S,9R,10S,11S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774051.png)
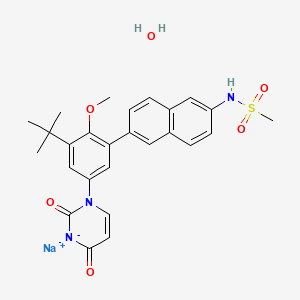
![sodium (cyclopropanesulfonyl)[(1R,4R,6S,7Z,15R,17R)-17-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.0,octadec-7-ene-4-carbonyl]azanide](/img/structure/B10774070.png)
![tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate](/img/structure/B10774080.png)
![4-tert-butyl-N-[7-chloro-2-(2-methyl-1-oxidopyridin-1-ium-3-yl)-1,3-dioxoisoindol-4-yl]benzenesulfonamide](/img/structure/B10774082.png)
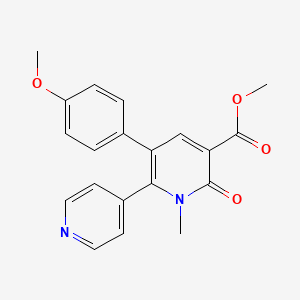
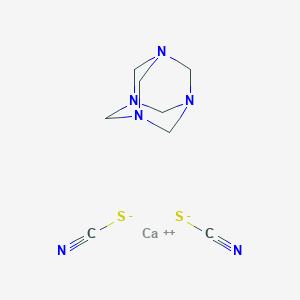

![[1-(Hydroxyamino)-1-oxo-5-(3-phenoxyphenyl)pentan-2-yl]phosphonic acid](/img/structure/B10774099.png)
![(3R,5R)-7-[5-[(4-cyanophenyl)methylcarbamoyl]-3-(4-fluorophenyl)-4-phenyl-1-propan-2-ylpyrrol-2-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B10774106.png)
![3-[4,8-dimethylnona-3,7-dienyl(methyl)amino]propyl phosphono hydrogen phosphate](/img/structure/B10774114.png)